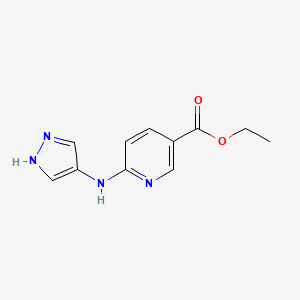
ethyl 6-(1H-pyrazol-4-ylamino)pyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-(1H-pyrazol-4-ylamino)pyridine-3-carboxylate, also known as EPYC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicinal chemistry. EPYC belongs to the class of pyrazole-based compounds, which have been extensively studied for their biological activities.
作用机制
The mechanism of action of ethyl 6-(1H-pyrazol-4-ylamino)pyridine-3-carboxylate is not fully understood, but studies have suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. Specifically, ethyl 6-(1H-pyrazol-4-ylamino)pyridine-3-carboxylate has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
ethyl 6-(1H-pyrazol-4-ylamino)pyridine-3-carboxylate has been shown to exhibit a range of biochemical and physiological effects, including inhibition of cancer cell growth and induction of apoptosis. Additionally, ethyl 6-(1H-pyrazol-4-ylamino)pyridine-3-carboxylate has been found to exhibit antioxidant activity, which may contribute to its potential as a therapeutic agent.
实验室实验的优点和局限性
One advantage of using ethyl 6-(1H-pyrazol-4-ylamino)pyridine-3-carboxylate in lab experiments is its relatively simple synthesis method, which allows for large-scale production. Additionally, ethyl 6-(1H-pyrazol-4-ylamino)pyridine-3-carboxylate has been found to exhibit low toxicity in normal cells, which may make it a safer alternative to other anticancer agents. However, one limitation of using ethyl 6-(1H-pyrazol-4-ylamino)pyridine-3-carboxylate in lab experiments is its limited solubility in aqueous solutions, which may make it difficult to administer in vivo.
未来方向
There are several potential future directions for research on ethyl 6-(1H-pyrazol-4-ylamino)pyridine-3-carboxylate. One area of interest is the development of ethyl 6-(1H-pyrazol-4-ylamino)pyridine-3-carboxylate derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 6-(1H-pyrazol-4-ylamino)pyridine-3-carboxylate and its potential applications in other areas of medicinal chemistry. Finally, clinical trials are needed to evaluate the safety and efficacy of ethyl 6-(1H-pyrazol-4-ylamino)pyridine-3-carboxylate as an anticancer agent in humans.
合成方法
The synthesis of ethyl 6-(1H-pyrazol-4-ylamino)pyridine-3-carboxylate involves a multi-step process that starts with the reaction of ethyl 3-oxo-3-pyridinecarboxylate with hydrazine hydrate to form ethyl 3-hydrazinylpyridine-2-carboxylate. This intermediate compound is then reacted with 4-chloropyrazole to yield ethyl 6-(1H-pyrazol-4-ylamino)pyridine-3-carboxylate.
科学研究应用
Ethyl 6-(1H-pyrazol-4-ylamino)pyridine-3-carboxylate has been studied for its potential applications in medicinal chemistry, particularly as an anticancer agent. Studies have shown that ethyl 6-(1H-pyrazol-4-ylamino)pyridine-3-carboxylate exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, ethyl 6-(1H-pyrazol-4-ylamino)pyridine-3-carboxylate has been found to induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
ethyl 6-(1H-pyrazol-4-ylamino)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-2-17-11(16)8-3-4-10(12-5-8)15-9-6-13-14-7-9/h3-7H,2H2,1H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZGMVKNIBLCHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)NC2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-(1H-pyrazol-4-ylamino)pyridine-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

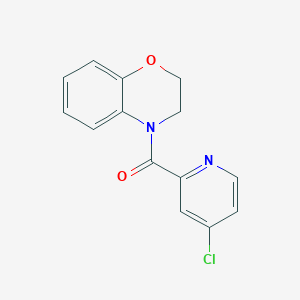





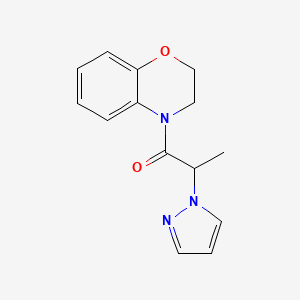
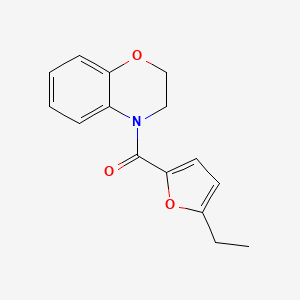
![N-[(5-bromofuran-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7558673.png)

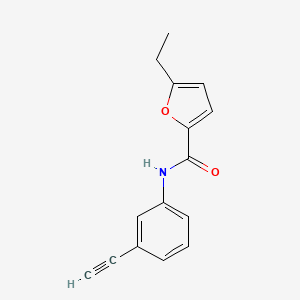
![N-[(5-bromofuran-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7558684.png)
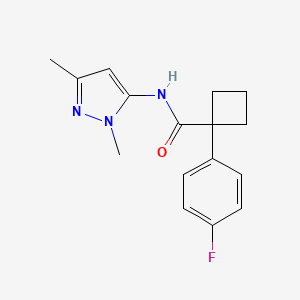
![2,4-Dimethyl-6-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]pyrimidine](/img/structure/B7558695.png)